molecular formula C24H25N3O3 B2861687 N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903288-20-0

N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2861687
CAS No.: 903288-20-0
M. Wt: 403.482
InChI Key: IFTFNCGMQACJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, is a complex molecule that may interact with multiple targets. Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that the compound can interact with its targets via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . The compound’s interaction with its targets could lead to changes in the target’s function, which could result in a therapeutic effect .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biomolecules like proteins and amino acids . This interaction could potentially affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Compounds with similar structures have been shown to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities . These effects could be the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Properties

IUPAC Name

N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23(25-15-18-7-2-1-3-8-18)24(29)26-16-21(22-11-6-14-30-22)27-13-12-19-9-4-5-10-20(19)17-27/h1-11,14,21H,12-13,15-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTFNCGMQACJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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